molecular formula C21H17N3O2 B10917129 N-methyl-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-methyl-3-(4-methylphenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10917129
M. Wt: 343.4 g/mol
InChI Key: CPMIHPHSYGYVBV-UHFFFAOYSA-N
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Description

N~4~-METHYL-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and substituted with methyl, phenyl, and carboxamide groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-METHYL-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methyl and phenyl groups can be done via electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~4~-METHYL-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-METHYL-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    N~4~-METHYL-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: can be compared with other isoxazole and pyridine derivatives.

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness:

  • The unique combination of the isoxazole and pyridine rings, along with the specific substituents, gives N4-METHYL-3-(4-METHYLPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE distinct chemical and biological properties.
  • Its potential applications in medicinal chemistry and biological research make it a compound of significant interest.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-methyl-3-(4-methylphenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N3O2/c1-13-8-10-15(11-9-13)19-18-16(20(25)22-2)12-17(23-21(18)26-24-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,22,25)

InChI Key

CPMIHPHSYGYVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)NC

Origin of Product

United States

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